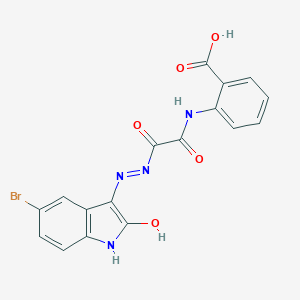
3-(1-Methylpyrrolidin-3-yl)-1,1-diphenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methylpyrrolidin-3-yl)-1,1-diphenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound is also known as MPDPU and has a molecular formula of C20H22N2O.
Wirkmechanismus
The mechanism of action of MPDPU in cancer treatment involves the inhibition of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth and proliferation. By inhibiting CK2, MPDPU can induce cell cycle arrest and apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
MPDPU has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of CK2 activity, induction of apoptosis, and inhibition of cancer cell growth. Additionally, MPDPU has also been shown to exhibit antioxidant activity and can protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPDPU in lab experiments is its potent anti-tumor activity, which makes it an attractive candidate for cancer research. Additionally, MPDPU is relatively easy to synthesize and purify, making it readily available for use in various experiments. However, one of the limitations of using MPDPU is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on MPDPU, including:
1. Investigating the potential use of MPDPU as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease.
2. Studying the mechanism of action of MPDPU in more detail to identify potential targets for drug development.
3. Developing new synthesis methods for MPDPU that are more efficient and cost-effective.
4. Investigating the potential use of MPDPU as a catalyst in various chemical reactions.
5. Exploring the potential use of MPDPU in combination with other drugs for cancer treatment to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of MPDPU can be achieved through a multistep process that involves the reaction of 1-methylpyrrolidine with diphenylisocyanate. The resulting product is then subjected to further reactions, including hydrogenation and purification, to obtain the final product.
Wissenschaftliche Forschungsanwendungen
MPDPU has been extensively studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. Studies have shown that MPDPU exhibits potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, MPDPU has also been investigated for its potential use as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
19985-21-8 |
|---|---|
Produktname |
3-(1-Methylpyrrolidin-3-yl)-1,1-diphenylurea |
Molekularformel |
C18H21N3O |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
3-(1-methylpyrrolidin-3-yl)-1,1-diphenylurea |
InChI |
InChI=1S/C18H21N3O/c1-20-13-12-15(14-20)19-18(22)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,19,22) |
InChI-Schlüssel |
TUEBKYWYOWCPLP-UHFFFAOYSA-N |
SMILES |
CN1CCC(C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CN1CCC(C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
3-(1-Methyl-3-pyrrolidinyl)-1,1-diphenylurea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



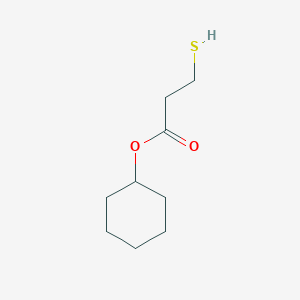

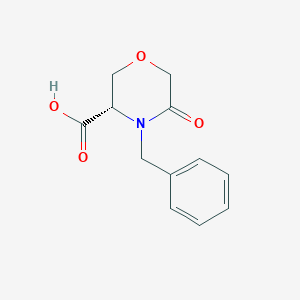

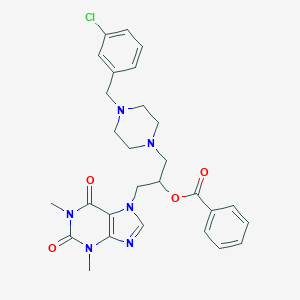
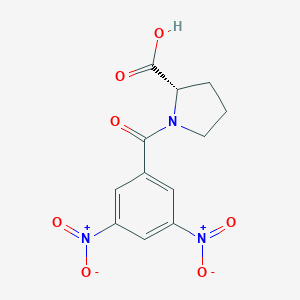
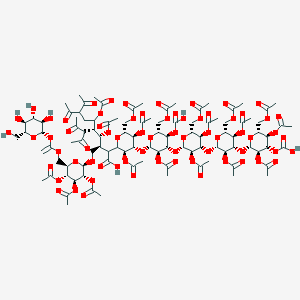
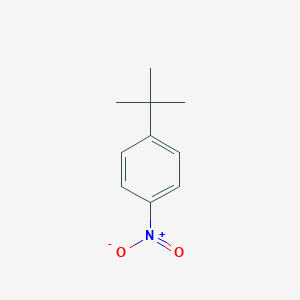
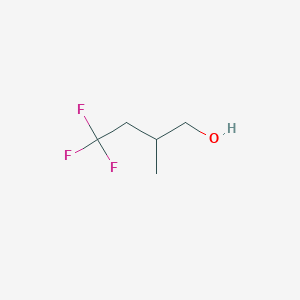
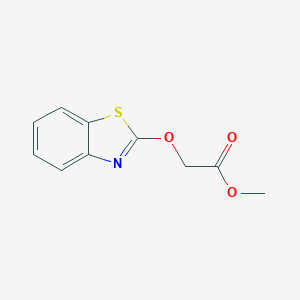
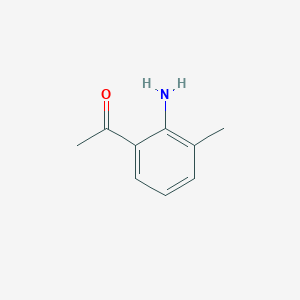
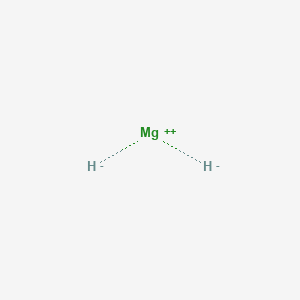
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
